1-(tert-Butoxy)naphthalene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
50337-75-2 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H16O/c1-14(2,3)15-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI Key |
CQTPIJQVFIVEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Contextual Significance of Naphthalene Ether Derivatives in Organic Synthesis and Materials Science
Naphthalene (B1677914) ether derivatives are a class of compounds that have demonstrated considerable utility in both organic synthesis and the burgeoning field of materials science. Their importance stems from the tunable properties endowed by the naphthalene core and the varied functionalities that can be introduced via the ether linkage.
In the realm of organic synthesis , naphthyl ethers serve as crucial intermediates and building blocks for more complex molecular architectures. ontosight.ainih.govontosight.ai The ether group can act as a directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization on the naphthalene ring. Moreover, the ether linkage itself can be a site of chemical transformation, for instance, through cleavage to reveal a naphthol, a versatile precursor for numerous bioactive molecules. nih.gov The Williamson ether synthesis, a classic and reliable method, is often employed for the preparation of these compounds, reacting a naphthol with a suitable alkyl halide in the presence of a base. researchgate.net The tert-butoxy (B1229062) group, in particular, is a well-established protecting group for hydroxyl functionalities due to its stability under a range of conditions and its facile removal under acidic conditions. google.com This strategic use of the tert-butoxy group allows for selective reactions at other sites of a complex molecule. acs.org
In materials science , the inherent photophysical properties of the naphthalene ring system make its ether derivatives attractive candidates for the development of advanced materials. Naphthalene-based compounds are known for their fluorescence, making them valuable components in the creation of luminescent materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. ontosight.airesearchgate.netresearchgate.net The substitution pattern on the naphthalene core, including the presence of an alkoxy group, can significantly influence the emission wavelengths and quantum yields of these materials. Furthermore, naphthyl ethers have been incorporated into polymers to enhance their thermal stability and to introduce specific optical or electrical properties. nih.govrsc.orgnih.gov For example, poly(2-naphthyl glycidyl (B131873) ether) has been synthesized and investigated for its potential use in solid polymer electrolytes. rsc.org The bulky tert-butyl group in 1-(tert-butoxy)naphthalene can also play a role in materials design by influencing molecular packing and preventing aggregation-induced quenching of fluorescence. researchgate.net
Evolution of Research Trajectories Pertaining to Naphthyl Ethers
Research interest in naphthyl ethers has evolved significantly over the decades, moving from fundamental synthesis and characterization to the exploration of their functional applications. Early research focused on the synthesis of various naphthyl ethers and the study of their basic chemical reactivity. unipr.it
Another prominent research trajectory is the application of naphthyl ethers in the development of functional materials. This includes their use as building blocks for polymers with tailored properties, such as high thermal stability and specific gas separation capabilities. researchgate.net The photophysical properties of naphthyl ethers are also being extensively studied for their potential in creating novel fluorescent sensors and optoelectronic devices. acs.org The design of complex macrocycles containing naphthyl ether units is another area of active research, with potential applications in host-guest chemistry.
Overarching Research Objectives and Thematic Organization for 1 Tert Butoxy Naphthalene
Direct Etherification Strategies for the Naphthalene Core
Direct etherification of the naphthalene core, primarily starting from naphthols, is the most common approach for synthesizing this compound and other naphthyl alkyl ethers. These methods involve the formation of a C-O bond between the naphthol oxygen and an alkyl group.
Classical Williamson Ether Synthesis Approaches to this compound
The Williamson ether synthesis, a long-established and versatile method, is a cornerstone for the preparation of ethers, including this compound. wikipedia.orgmasterorganicchemistry.com This SN2 reaction typically involves the deprotonation of a naphthol to form a more nucleophilic naphthoxide ion, which then attacks an alkyl halide. wikipedia.orgwvu.edu
The synthesis of this compound via the Williamson method would involve reacting 1-naphthol with a tert-butylating agent. However, the use of tertiary alkyl halides like tert-butyl chloride can be problematic due to competing elimination reactions, which are favored under the basic conditions required for naphthoxide formation. francis-press.com This often leads to the formation of isobutylene (B52900) as a major byproduct, reducing the yield of the desired ether.
The choice of solvent significantly impacts the regioselectivity of the Williamson ether synthesis, influencing the ratio of O-alkylation (ether formation) to C-alkylation (formation of a new C-C bond on the naphthalene ring). researchgate.netrsc.org For instance, in the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, a polar aprotic solvent like acetonitrile (B52724) favors O-alkylation, resulting in a 97:3 ratio of O- to C-alkylated products. researchgate.netrsc.org In contrast, a protic solvent like methanol (B129727) leads to a lower selectivity, with a ratio of 72:28. researchgate.netrsc.org
Table 1: Solvent Effects on Williamson Ether Synthesis of Benzyl Naphthyl Ether researchgate.netrsc.org
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
Advanced Catalytic Etherification Protocols for Naphthyl Ethers
To overcome the limitations of the classical Williamson synthesis, particularly for sterically hindered ethers like this compound, advanced catalytic protocols have been developed. These methods often offer higher yields, greater selectivity, and milder reaction conditions.
Catalytic systems can facilitate the etherification of naphthols with less reactive alkylating agents. For example, solid-acid catalysts like H-Beta zeolites have shown high conversion and catalytic stability in the etherification of 2-naphthol (B1666908) with ethanol. researchgate.net The catalytic activity is correlated to the amount and strength of the acid sites on the catalyst. researchgate.net Another approach involves using surfactants as catalysts in aqueous-organic media, which can promote the synthesis of aromatic ethers at room temperature in the presence of a weak base. jocpr.com
High-temperature catalytic Williamson ether synthesis has also emerged as a viable industrial method. researchgate.net By operating at temperatures above 300°C, the reactivity of weaker alkylating agents is enhanced, leading to high selectivity (up to 99%) for the desired alkyl aryl ether and minimizing byproduct formation. researchgate.netwikipedia.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved through two primary strategies: functionalizing the pre-formed this compound ring or introducing the tert-butoxy group onto an already functionalized naphthalene core.
Regioselective Functionalization of the Naphthalene Ring
The regioselectivity of functionalizing the naphthalene ring is a critical aspect of synthesizing specific substituted derivatives. The directing effect of existing substituents on the naphthalene core plays a crucial role in determining the position of incoming electrophiles or other functional groups. researchgate.net For 1-substituted naphthalenes, C-H activation strategies guided by directing groups have enabled the selective functionalization at various positions. nih.gov
The tert-butoxy group, being an ortho-, para-directing group, influences the position of subsequent functionalization on the naphthalene ring. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder the ortho position, often leading to a preference for para-substitution. stackexchange.com Palladium-catalyzed reactions have been instrumental in achieving regioselective functionalization of naphthalene derivatives. sorbonne-universite.fr For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C8 or C2 position by the presence or absence of an additive. researchgate.net
Introduction of the tert-Butoxy Moiety onto Pre-functionalized Naphthalenes
An alternative strategy involves introducing the tert-butoxy group onto a naphthalene ring that already bears other substituents. This approach is particularly useful when the desired substitution pattern is not easily accessible through direct functionalization of this compound.
The tert-butylation of substituted naphthols, such as naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol, has been achieved using reagents like isobutylene or tert-butanol (B103910) in the presence of an acid catalyst. arkat-usa.org The position of the incoming tert-butyl group is influenced by the existing substituents on the naphthalene ring.
Comparative Analysis of Synthetic Efficiency and Selectivity in Naphthyl Ether Formation
The choice of synthetic methodology for preparing naphthyl ethers depends on factors such as the desired structure, required purity, and scalability.
Classical Williamson Ether Synthesis:
Advantages: Well-established, versatile for a wide range of ethers. wikipedia.org
Disadvantages: Can suffer from low yields and competing elimination reactions, especially with tertiary alkyl halides. wikipedia.orgfrancis-press.com The use of stoichiometric amounts of base generates significant salt byproducts. google.com Reaction times can be long to achieve good yields. wikipedia.org
Advanced Catalytic Etherification:
Advantages: Higher yields and selectivity, milder reaction conditions, and the ability to use less reactive alkylating agents. researchgate.netresearchgate.net Catalytic processes are often more environmentally friendly and suitable for industrial-scale production. researchgate.net
Disadvantages: Catalyst cost and potential for catalyst deactivation can be concerns.
Table 2: Comparison of Synthetic Methodologies for Naphthyl Ethers
| Method | Alkylating Agent Reactivity | Reaction Conditions | Selectivity | Scalability |
| Classical Williamson Synthesis | High (Primary halides) | Often harsh, long reaction times | Variable, prone to side reactions | Laboratory to moderate |
| Catalytic Etherification | Low to high | Milder, often shorter times | High | Good to excellent |
Investigation of C-O Bond Cleavage Mechanisms in tert-Butyl Ethers
The cleavage of the C-O bond in tert-butyl ethers, including this compound, is a fundamental reaction in organic chemistry. Under acidic conditions, the reaction proceeds through protonation of the ether oxygen, forming an oxonium ion. fiveable.memasterorganicchemistry.com This initial step renders the leaving group, a molecule of tert-butanol, more stable. masterorganicchemistry.com
For tertiary ethers like this compound, the subsequent cleavage of the C-O bond typically follows an S(_N)1 mechanism. fiveable.memasterorganicchemistry.com This is due to the formation of a relatively stable tertiary carbocation, the tert-butyl cation. fiveable.memasterorganicchemistry.com The stability of this carbocation is a key factor driving the reaction pathway. fiveable.me The resulting naphthoxide ion is then protonated to yield 1-naphthol.
Protonation of the ether oxygen: The lone pair of electrons on the oxygen atom attacks a proton from the acid catalyst. fiveable.memasterorganicchemistry.com
Formation of a carbocation: The protonated ether undergoes heterolytic cleavage of the tert-butyl C-O bond, generating a stable tert-butyl carbocation and 1-naphthol. fiveable.melibretexts.org
Reaction of the carbocation: The tert-butyl carbocation can then react with a nucleophile present in the reaction mixture.
The choice of acid and reaction conditions can influence the outcome. While strong mineral acids are effective, they can sometimes lead to side reactions. libretexts.org
Unimolecular Decomposition Pathways and Kinetics of Naphthyl tert-Butyl Ethers
The thermal decomposition of naphthyl tert-butyl ethers in the gas phase provides insights into their intrinsic stability and reaction pathways. Studies on related tert-butyl ethers show that at high temperatures, unimolecular decomposition becomes significant. science.gov For this compound, the primary decomposition pathway is the homolytic cleavage of the C-O bond, yielding a tert-butoxy radical and a naphthyl radical.
However, mass spectrometry studies on di-tert-butylnaphthalenes reveal that after ionization, the molecular ions almost exclusively lose a methyl radical. researchgate.net The subsequent fragmentation of the resulting 2-naphthyl-2-propyl cations is dependent on the relative positions of the substituents. researchgate.net This suggests that even in the gas phase, the structure of the molecule plays a crucial role in determining its decomposition pattern.
Kinetic studies on the decomposition of similar cyclic ethers have shown that ring-opening reactions can compete with other unimolecular pathways. nih.gov The rate constants for these reactions are highly dependent on temperature and pressure. science.gov For this compound, the unimolecular decomposition is expected to be influenced by the stability of the resulting radical and carbocation intermediates.
Stereochemical Consequences of Bulky tert-Butoxy Substitution on Naphthalene Derivatives
The presence of a bulky tert-butoxy group at the 1-position of the naphthalene ring system introduces significant steric hindrance. This steric bulk has profound stereochemical consequences, influencing the conformation of the molecule and the stereochemical outcome of reactions.
In related systems, such as 1,4-di-tert-butyl-1,4-dihydronaphthalene, the bulky tert-butyl groups dictate the stereochemistry, forcing the cyclohexadiene ring into a nearly planar conformation with the tert-butyl groups in a trans configuration. acs.org In the case of 1-tert-butyl-1,4-dihydronaphthalene, the ring is twisted to alleviate steric strain. acs.org For this compound, the tert-butoxy group will similarly influence the preferred conformations and the rotational barriers around the C1-O bond.
Studies on 2-substituted 1-(tert-butylsulfinyl)naphthalenes have shown that the pathway for stereomutation around the S-Ar bond is dependent on the size of the substituent at the 2-position. rsc.org For smaller substituents, the tert-butyl group passes over the 2-position, while for larger substituents, it passes over the 8-position of the naphthalene ring. rsc.org This highlights the significant steric influence of the tert-butyl group on the dynamic behavior of naphthalene derivatives.
Electrophilic Aromatic Substitution Reactions on the this compound Nucleus
The tert-butoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. However, the bulky nature of the tert-butyl group can influence the regioselectivity of these reactions. In general, electrophilic attack on naphthalene preferentially occurs at the 1-position (α-position) because the resulting carbocation intermediate is more stabilized by resonance. onlineorganicchemistrytutor.com
For this compound, the activating effect of the oxygen atom directs incoming electrophiles to the ortho (2- and 8-) and para (4-) positions. The reaction proceeds through a two-step mechanism: attack of the electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The regioselectivity of EAS on substituted naphthalenes is a balance of electronic and steric effects. While the tert-butoxy group electronically activates the 2, 4, and 8 positions, the steric hindrance at the peri-position (position 8) and the adjacent ortho-position (position 2) can disfavor electrophilic attack at these sites. Therefore, the 4-position is often the major site of substitution.
Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving Naphthyl Ether Substrates
Naphthyl ethers, including this compound, can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Historically, aryl ethers were considered less reactive than the corresponding aryl halides. However, the development of nickel-based catalysts has enabled the use of aryl ethers as electrophiles in cross-coupling reactions. nih.govacs.org
Naphthyl ethers are generally more reactive than their phenyl ether counterparts in these transformations. google.com This increased reactivity is attributed to the electronic properties of the naphthalene ring system. nih.gov Nickel-catalyzed Kumada-Corriu couplings of naphthyl ethers with Grignard reagents have been reported, although the functional group tolerance can be limited. nih.gov
The choice of ligand on the metal catalyst is crucial for achieving high efficiency and selectivity. eie.gr For example, the use of specific phosphine (B1218219) ligands can expand the scope of Kumada-Corriu couplings of aryl ethers. nih.gov More recently, N-heterocyclic carbene (NHC) ligands have also been shown to be effective in nickel-catalyzed cross-coupling reactions of aryl ethers. nih.gov
Radical Processes in the Chemistry of Naphthyl tert-Butyl Ethers
Radical reactions involving naphthyl tert-butyl ethers can be initiated through various means, including photolysis and the use of radical initiators. Photolysis of aryl tert-butyl ethers in methanol can lead to the homolytic cleavage of the C-O bond, forming a phenoxy radical and a tert-butyl radical. acs.org These radical intermediates can then undergo further reactions, such as hydrogen abstraction or recombination.
CIDNP (Chemically Induced Dynamic Nuclear Polarization) experiments with naphthyl ethers have shown that reaction products can be derived from both singlet and triplet radical pairs. acs.org This indicates that the multiplicity of the excited state plays a role in the subsequent radical chemistry.
In the context of mass spectrometry, the fragmentation of tert-butylated naphthalene ions involves radical cations. researchgate.net The unimolecular fragmentation of these ions often proceeds through the loss of a methyl radical, leading to the formation of stable quinoid radical cations. researchgate.net The study of these radical processes provides valuable information about the bond dissociation energies and the stability of the resulting radical species.
Computational and Theoretical Investigations of 1 Tert Butoxy Naphthalene and Naphthyl Ether Systems
Quantum Chemical Characterization of Electronic Structure and Molecular Conformation
Quantum chemical methods are instrumental in elucidating the electronic structure and three-dimensional arrangement of atoms in molecules like 1-(tert-butoxy)naphthalene. These computational techniques provide insights into the molecule's geometry, stability, and the distribution of electrons, which are fundamental to understanding its chemical behavior.
The structure of this compound features a planar naphthalene (B1677914) ring system connected to a bulky tert-butoxy (B1229062) group via an ether linkage. While the naphthalene core is rigid, the ether linkage allows for conformational flexibility through rotation around the aryl-oxygen bond. Computational analyses, such as those performed on the related 2-naphthyl glycidyl (B131873) ether, indicate that the molecule can exist in several low-energy conformations. The most stable of these conformations are those that minimize steric hindrance between the tert-butoxy group and the naphthalene system.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) has become a principal tool for investigating the properties of naphthyl ether systems due to its balance of computational cost and accuracy. acs.orgresearchgate.net DFT calculations are widely used to optimize molecular geometries, predict vibrational spectra, and determine electronic properties. acs.orgresearchgate.net
For instance, in studies of related molecules like methyl 2-naphthyl ether, DFT methods, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully employed to optimize the geometric structure. researchgate.net This level of theory has also been effective in reproducing experimental vibrational wavenumbers. researchgate.net Similar DFT approaches are applied to this compound to predict its properties. The optimization process yields the minimum energy conformation of the molecule. acs.org Furthermore, DFT calculations can be used to determine various molecular properties, including dipole moments and hyperpolarizability. researchgate.net
The table below presents a selection of DFT-calculated properties for related naphthyl ether systems, illustrating the type of data that can be generated for this compound.
Table 1: Representative DFT-Calculated Properties for Naphthyl Ether Systems
| Property | Calculated Value | Method/Basis Set | Molecule |
|---|---|---|---|
| HOMO Energy | -6.3326 eV | B3LYP/6-311G(d,p) | Methyl 2-Naphthyl Ether |
| LUMO Energy | -0.5632 eV | B3LYP/6-311G(d,p) | Methyl 2-Naphthyl Ether |
| Energy Gap | 5.7694 eV | B3LYP/6-311G(d,p) | Methyl 2-Naphthyl Ether |
This table is for illustrative purposes and shows data for a related compound. Specific values for this compound would require dedicated calculations.
High-Level Ab Initio Calculations for Energetic Refinements
While DFT is a powerful tool, high-level ab initio calculations are often employed to refine the energetic properties of molecules. These methods, which are more computationally intensive, can provide more accurate energy values, which is crucial for understanding reaction thermodynamics and kinetics.
Ab initio methods, such as Hartree-Fock (HF), have been used in conjunction with DFT to study naphthyl ether systems. researchgate.net These calculations provide a foundational understanding of the molecule's electronic structure. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to obtain even more precise energetic information. For example, in the study of reaction mechanisms, such as the addition of a monomer to a radical dimer, ab initio calculations are used to estimate activation energies. acs.org These initial energy estimates can then be further refined to include zero-point energy and thermal contributions. acs.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
In naphthyl ether systems, the HOMO and LUMO are typically localized on different parts of the molecule. For instance, in a related pyrazoline derivative with a naphthalene moiety, the HOMO is localized on the naphthalene ring, while the LUMO is centered on the pyrazoline ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer. vulcanchem.com For this compound, the HOMO is expected to have significant contribution from the electron-rich naphthalene ring, while the LUMO will also be associated with the aromatic system.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide insights into the chemical stability and the tendency of the molecule to participate in chemical reactions. researchgate.net
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
This table provides the definitions of common reactivity indices derived from HOMO and LUMO energies.
Modeling of Reaction Pathways and Transition States for Ether Formation and Cleavage
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and cleavage of ethers like this compound. These studies involve mapping out the potential energy surface of the reaction, identifying transition states, and calculating activation energies.
The formation of naphthyl ethers can occur through reactions such as the Williamson ether synthesis, which involves the reaction of a naphthoxide with an alkyl halide. rsc.org Computational studies can elucidate the kinetics and selectivity of such reactions, including the competition between O-alkylation (ether formation) and C-alkylation. rsc.org For the cleavage of the ether bond, theoretical models can explore different mechanistic pathways, such as those involving acid or base catalysis.
For example, in the study of related reactions, DFT calculations have been used to explore different mechanistic possibilities, such as concerted versus stepwise pathways. rsc.org These calculations can determine the relative energies of intermediates and transition states, providing a detailed picture of the reaction mechanism. rsc.org The insights gained from these models can help in optimizing reaction conditions to favor the desired product.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical calculations are frequently used to predict and interpret spectroscopic data, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. acs.orgresearchgate.net These predictions can aid in the identification and characterization of molecules like this compound.
DFT calculations, often using the B3LYP functional, have been shown to provide good agreement with experimental vibrational spectra (FTIR and FT-Raman) for naphthalene derivatives. researchgate.netresearchgate.net The calculated harmonic vibrational frequencies are often scaled to better match the experimental values. researchgate.net
For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. acs.orgresearchgate.net These calculations can be performed with different functionals, such as B3LYP and CAM-B3LYP, to assess the accuracy of the predictions. acs.org
UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about electronic transitions, including excitation energies and oscillator strengths. researchgate.net These theoretical spectra can be compared with experimental data to understand the electronic structure of the molecule.
Table 3: Predicted Spectroscopic Data for a Related Naphthalene Derivative
| Spectroscopic Technique | Predicted Parameter | Calculated Value | Method/Basis Set |
|---|---|---|---|
| 13C NMR | Chemical Shift (C=O) | 193.01 ppm | B3LYP/6-311++G(d,p) |
| 13C NMR | Chemical Shift (C=O) | 190.27 ppm | CAM-B3LYP/6-311++G(d,p) |
This table shows representative predicted spectroscopic data for a related compound to illustrate the capabilities of theoretical models. acs.org Specific values for this compound would require dedicated calculations.
Role of Steric Hindrance from the tert-Butoxy Group in Computational Studies
The bulky tert-butyl group in this compound plays a significant role in its chemical and physical properties, and computational studies are essential for quantifying these steric effects. The size of the tert-butoxy group can influence the molecule's conformation, reactivity, and interactions with other molecules.
Computational models can be used to explore the conformational landscape of this compound, identifying the preferred orientations of the tert-butoxy group relative to the naphthalene ring. These studies can reveal how steric hindrance affects bond angles and dihedral angles, and how it might restrict access to certain reactive sites on the molecule. publish.csiro.au
In the context of reaction mechanisms, computational studies can model how the steric bulk of the tert-butoxy group influences the approach of reactants and the stability of transition states. rsc.org For example, in reactions involving nucleophilic or electrophilic attack, the tert-butoxy group can sterically shield the naphthalene ring, directing the reaction to less hindered positions. publish.csiro.au DFT calculations can provide quantitative measures of these steric effects by comparing the activation energies of different reaction pathways. acs.org
Advanced Spectroscopic Elucidation of 1 Tert Butoxy Naphthalene and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the cornerstone for determining the molecular structure of 1-(tert-Butoxy)naphthalene in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques work in concert to provide a complete picture of the proton and carbon framework.
The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region, showing signals for the seven naphthalene (B1677914) protons, and the aliphatic region, displaying a single prominent signal for the nine equivalent protons of the tert-butoxy (B1229062) group. The aromatic protons exhibit a complex splitting pattern due to spin-spin coupling. The proton at the C8 position is notably deshielded due to the peri-interaction with the bulky tert-butoxy group at C1.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all 14 carbon atoms in the molecule. The chemical shifts of the naphthalene carbons are influenced by the electron-donating nature of the ether oxygen, with C1 being significantly shifted downfield. The two signals of the tert-butoxy group—the quaternary carbon and the three equivalent methyl carbons—are readily identified in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | - | - | ~153 |
| 2 | ~7.30 | d | ~115 |
| 3 | ~7.45 | t | ~126 |
| 4 | ~7.80 | d | ~122 |
| 5 | ~7.90 | d | ~126 |
| 6 | ~7.50 | t | ~126 |
| 7 | ~7.55 | t | ~125 |
| 8 | ~8.10 | d | ~127 |
| 4a | - | - | ~127 |
| 8a | - | - | ~134 |
| -O-C(CH₃)₃ | - | - | ~78 |
| -O-C(CH₃)₃ | ~1.40 | s | ~29 |
Note: Predicted values are based on typical chemical shifts for substituted naphthalenes and tert-butyl ethers. Actual values may vary depending on the solvent and experimental conditions.
Due to the spectral crowding and complex coupling patterns in the aromatic region of the ¹H NMR spectrum, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment. mdpi.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the naphthalene ring, allowing for the tracing of the connectivity within the two fused rings. For example, the proton at C2 would show a correlation to the proton at C3, which in turn would correlate with the proton at C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps one-bond correlations between protons and the carbons to which they are directly attached. pressbooks.pubcolumbia.edu The HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal in the naphthalene framework. It would also show a strong correlation between the singlet at ~1.40 ppm and the methyl carbon signal of the tert-butoxy group at ~29 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edunih.gov This technique helps to piece together the entire molecular structure. For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the group and, importantly, to the C1 carbon of the naphthalene ring through the ether linkage. Similarly, aromatic protons would show correlations to neighboring and more distant carbons, confirming the substitution pattern. mdpi.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₁₄H₁₆O, the calculated monoisotopic mass is 200.120115 Da.
Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer further structural confirmation. The fragmentation of this compound is expected to proceed through several key pathways:
Alpha-Cleavage: The most prominent fragmentation pathway for ethers is cleavage of the C-O bond. This can result in the formation of a stable tert-butyl cation at m/z 57.
Rearrangement and Elimination: A common rearrangement for tert-butyl ethers involves the elimination of isobutene (C₄H₈, mass 56) through a six-membered transition state, leading to the formation of a 1-naphthol (B170400) radical cation at m/z 144.
Loss of a Methyl Radical: The molecular ion can also lose a methyl radical (•CH₃, mass 15) to form an ion at m/z 185.
Table 2: Expected HRMS Fragmentation Data for this compound (C₁₄H₁₆O)
| m/z (Da) | Ion Formula | Identity | Fragmentation Pathway |
|---|---|---|---|
| 200.1201 | [C₁₄H₁₆O]⁺• | Molecular Ion | - |
| 185.0966 | [C₁₃H₁₃O]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |
| 144.0575 | [C₁₀H₈O]⁺• | [M - C₄H₈]⁺• | Rearrangement and loss of isobutene |
| 57.0704 | [C₄H₉]⁺ | [C(CH₃)₃]⁺ | Alpha-cleavage |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization
The photophysical properties of this compound are governed by the electronic transitions of the naphthalene chromophore. The tert-butoxy group, acting as an auxochrome, influences these properties.
Electronic Absorption (UV-Vis): Naphthalene itself exhibits characteristic absorption bands in the ultraviolet region. shimadzu.com The introduction of the electron-donating tert-butoxy group is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the π-conjugated system through the lone pairs of the oxygen atom. shimadzu.com The spectrum would likely show fine vibrational structure, which is characteristic of rigid aromatic systems.
Fluorescence Spectroscopy: Like naphthalene, this compound is expected to be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, it will emit light at a longer wavelength (a Stokes shift). The fluorescence spectrum is also anticipated to show some vibrational fine structure, often appearing as a mirror image of the lowest energy absorption band. The quantum yield and lifetime of the fluorescence are key parameters that characterize the efficiency and dynamics of the emission process.
Table 3: Anticipated Photophysical Properties of this compound in a Nonpolar Solvent
| Property | Expected Value/Range | Notes |
|---|---|---|
| Absorption Maxima (λabs) | ~290-330 nm | Bathochromic shift relative to naphthalene (~275 nm). |
| Molar Absorptivity (ε) | ~5,000 - 10,000 L mol⁻¹ cm⁻¹ | Typical for π→π* transitions in naphthalenes. |
| Emission Maximum (λem) | ~330-360 nm | Stokes shift relative to the absorption maximum. |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.4 | Similar to or slightly higher than naphthalene (ΦF ≈ 0.23). |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bond vibrations within the this compound molecule. These two techniques are complementary; some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. thermofisher.com
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the tert-butyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: Characteristic of the naphthalene ring, found in the 1400-1600 cm⁻¹ region.
C-O stretching: The ether linkage will give rise to a strong band, typically in the 1200-1250 cm⁻¹ region for aryl-tert-butyl ethers.
C-H bending: Both in-plane and out-of-plane bending vibrations for the aromatic protons, and bending modes for the methyl groups of the tert-butoxy substituent.
Table 4: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3100-3000 | Aromatic C-H stretch | Medium | Strong |
| 2980-2950 | Aliphatic C-H stretch (asymmetric) | Strong | Strong |
| 2870 | Aliphatic C-H stretch (symmetric) | Medium | Medium |
| 1600-1450 | Aromatic C=C ring stretch | Medium-Strong | Strong |
| 1470, 1370 | CH₃ bending (umbrella mode) | Medium | Medium |
| 1250-1200 | Aryl-O stretch | Strong | Weak |
| 900-675 | Aromatic C-H out-of-plane bend | Strong | Weak |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and information on intermolecular interactions.
As of this writing, a publicly available crystal structure for this compound has not been reported. However, based on the structures of related substituted naphthalenes, several architectural features can be predicted. mdpi.comresearchgate.net The naphthalene ring system itself is expected to be nearly planar. The bulky tert-butoxy group will likely be oriented to minimize steric strain with the peri-hydrogen at the C8 position. This steric hindrance may cause a slight twisting of the C1-O bond out of the plane of the naphthalene ring.
In the crystal lattice, the packing of the molecules would be governed by van der Waals forces and potential weak C-H···π interactions between the tert-butyl protons or aromatic protons of one molecule and the π-system of a neighboring naphthalene ring. The bulky nature of the tert-butoxy group would likely prevent close π-π stacking of the naphthalene cores, a common packing motif in less substituted naphthalenes.
Advanced Applications of 1 Tert Butoxy Naphthalene in Organic Synthesis and Functional Materials
Strategic Use as a Synthetic Intermediate in Complex Molecule Construction
The unique structural and electronic properties of 1-(tert-butoxy)naphthalene make it a strategic intermediate in the synthesis of complex organic molecules. The tert-butyl group, being bulky, can direct reactions to specific positions on the naphthalene (B1677914) ring and can also serve as a protective group that can be removed under specific conditions.
One of the key applications is in the synthesis of substituted naphthalenes. For instance, it is a crucial intermediate in the preparation of 1-(tert-butyl)-3-chloronaphthalene, a key component in the synthesis of organic light-emitting diode (OLED) molecular materials. google.com The traditional synthesis of this compound is often a multi-step and low-yield process. However, newer methods utilizing this compound derivatives aim to simplify the process and improve yields. google.com
Furthermore, the tert-butoxy (B1229062) group can influence the stereochemistry of reactions. In the synthesis of 2-substituted 1-(tert-butylsulfinyl)naphthalenes, the tert-butyl group's size determines the pathway of stereomutation, a process involving the interconversion of stereoisomers. rsc.org For smaller substituents at the 2-position, the tert-butyl group passes over this position, while for larger substituents, it passes over the 8-position of the naphthalene ring. rsc.org This control over stereochemistry is vital in the synthesis of chiral molecules with specific biological or optical properties.
The Diels-Alder reaction, a powerful tool for constructing complex ring systems, can also benefit from intermediates derived from this compound. waseda.jp While this reaction often requires complex starting materials, methods are being developed to generate reactive intermediates from simpler, commercially available compounds, with the potential to streamline the synthesis of structurally diverse polycyclic molecules. waseda.jp
Building Block for Novel Polycyclic Aromatic Compounds and Extended Architectures
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with fused aromatic rings. libretexts.org They are of significant interest due to their unique electronic and photophysical properties, making them suitable for various applications in materials science. beilstein-journals.org this compound serves as a valuable building block for the synthesis of novel and extended PAH architectures.
The tert-butyl group on the naphthalene core can influence the final structure and properties of the resulting PAH. For example, in the synthesis of 1,8-di-tert-butylnaphthalenes, the bulky tert-butyl groups introduce significant steric strain, which can affect the geometry and reactivity of the molecule. acs.org This steric hindrance can be exploited to create specific molecular architectures that might not be accessible through other synthetic routes.
Furthermore, derivatives of this compound can be used in coupling reactions to extend the π-conjugated system. Transition metal-catalyzed C-H bond functionalization is a powerful strategy for constructing biaryl skeletons, which are important components of many functional materials. beilstein-journals.org For instance, copper-catalyzed C7-H arylation of 1-naphthamides, which can be derived from 1-naphthoic acid, provides an efficient route to 7-arylnaphthalene derivatives. beilstein-journals.org These extended PAHs often exhibit interesting photophysical properties and have potential applications in optoelectronic devices.
Contributions to Optoelectronic Materials and Devices
The unique electronic properties of the naphthalene core, combined with the processability imparted by the tert-butoxy group, make this compound and its derivatives promising candidates for use in optoelectronic materials and devices. These materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com
Naphthalene-based polymers are particularly well-suited for blue-light-emitting OLEDs. mdpi.com By incorporating this compound derivatives as building blocks, the resulting polymers can be designed to have specific bandgaps, which in turn determines the color of the emitted light. The bulky tert-butyl group can also prevent strong molecular aggregation in the solid state, which helps to reduce fluorescence quenching and improve device efficiency. mdpi.com
For example, a soluble precursor of naphthalene-1,8:4,5-tetracarboxylic diimide (NDI-H), a promising transparent electron-transporting material, was synthesized with two tert-butoxycarbonyl (Boc) solubilizing groups. acs.org These Boc groups, which contain a tert-butoxy moiety, allow for solution-based processing of the material. The precursor can then be converted to the final NDI-H material by heating, demonstrating the utility of the tert-butoxy group as a removable solubilizing agent. acs.org
Furthermore, derivatives of this compound, such as 1,4-dibromonaphthalene (B41722), are used as intermediates in the synthesis of advanced OLED materials. ossila.com For instance, an ambipolar deep-blue emitter, 2NBTPI, was derived from 1,4-dibromonaphthalene and showed high thermal stability and deep blue emission in an OLED device. ossila.com
Development of Naphthalene-Based Chiral Ligands and Auxiliaries Utilizing the tert-Butoxy Moiety
Chiral ligands and auxiliaries are essential tools in asymmetric synthesis, a field of chemistry focused on the selective synthesis of a single enantiomer of a chiral molecule. The tert-butoxy group, due to its steric bulk, can play a crucial role in the design and performance of naphthalene-based chiral ligands.
The presence of a bulky tert-butyl group can create a well-defined chiral environment around a metal center, which can lead to high levels of enantioselectivity in catalytic reactions. For example, in the synthesis of axially chiral 1-(1-naphthyl)isoquinolines, a racemic 1-(tert-butylsulfinyl)isoquinoline was used as a precursor. researchgate.net Although the reaction with a Grignard reagent led to racemization in this specific case, it highlights the potential of using tert-butylsulfinyl groups in the synthesis of chiral ligands. researchgate.net
Furthermore, the tert-butoxy group can be incorporated into chiral auxiliaries, which are temporarily attached to a substrate to control the stereochemical outcome of a reaction. The bulky nature of the tert-butoxy group can effectively block one face of the substrate, forcing the incoming reagent to attack from the other side, thus leading to a high degree of stereocontrol.
Research has also explored the use of N-tert-butyl groups in chiral ligands for palladium-catalyzed asymmetric allylic alkylation. nih.gov While not directly a this compound derivative, this work demonstrates the general principle of using the steric hindrance of a tert-butyl group to achieve high enantioselectivity in catalysis. The development of new chiral ligands based on the this compound scaffold remains an active area of research with the potential to provide new and efficient tools for asymmetric synthesis.
Integration into Photoinitiating Systems for Polymerization Processes
Photoinitiated polymerization is a process that uses light to initiate a polymerization reaction. researchgate.netacs.org This technique is widely used in various industrial applications, including coatings, adhesives, and 3D printing. rsc.orgmdpi.com Photoinitiating systems typically consist of a photoinitiator that absorbs light and generates reactive species, such as radicals or cations, which then initiate the polymerization of monomers.
While this compound itself is not a primary photoinitiator, its derivatives can be incorporated into photoinitiating systems as photosensitizers or co-initiators. A photosensitizer absorbs light and then transfers the energy to another molecule, which then generates the initiating species. The extended π-system of the naphthalene core allows for the absorption of light in the UV or visible region, a key requirement for a photosensitizer.
For example, novel photoinitiating systems based on diaryliodonium salt (IOD) and 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives have been developed as universal IOD photosensitizers. rsc.org These systems can initiate both free-radical and cationic polymerization, making them versatile for various applications. The naphthalene-stilbene derivatives in these systems absorb light and transfer an electron to the iodonium (B1229267) salt, which then decomposes to generate the initiating species. rsc.org
Furthermore, the tert-butoxy group can be used to tune the solubility and compatibility of the photoinitiator with the monomer formulation. This is particularly important in applications like 3D printing, where the viscosity and curing properties of the resin are critical. mdpi.com By modifying the structure of the photoinitiator with a tert-butoxy group, its performance in specific polymerization processes can be optimized.
Concluding Remarks and Future Perspectives
Summary of Key Advancements in 1-(tert-Butoxy)naphthalene Chemistry
The chemistry of this compound, while a specialized field, has seen important advancements, particularly concerning its synthesis and role as a protective group. The tert-butoxy (B1229062) group attached to the naphthalene (B1677914) core provides considerable steric hindrance, which enhances the compound's stability compared to unsubstituted naphthalene by reducing its reactivity. lookchem.com This stability has made it a useful intermediate in the synthesis of more complex organic molecules. ontosight.aiontosight.ai
Key progress includes:
Synthesis and Deprotection: Facile methods for the synthesis of tert-butyl aryl ethers, including this compound, from phenols under basic conditions have been established. lookchem.com The synthesis can also be achieved by reacting 1-naphthol (B170400) with tert-butyl chloride in the presence of a base. ontosight.ai Equally important has been the development of methods for its deprotection. For instance, the CeCl₃·7H₂O/NaI system has been identified as a suitable catalyst for the removal of the tert-butyl ether group. lookchem.com More recently, copper(II) triflate (Cu(OTf)₂) has been demonstrated as a mild and effective catalyst for the de-tert-butylation of N,N-disubstituted amides, a strategy that could be conceptually extended to aryl tert-butyl ethers. bath.ac.ukresearchgate.net
Role as a Synthetic Intermediate: The compound serves as a precursor in various chemical transformations. The tert-butoxy group can be cleaved to yield 1-naphthol, a valuable precursor for many other compounds. ontosight.aiacs.org Its derivatives, such as 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one, are intermediates in the synthesis of more complex molecules, including those with potential biological activity. smolecule.com
Identification of Promising Avenues for Methodological Development in Synthesis
While established methods for synthesizing this compound exist, there remains considerable scope for methodological improvement, particularly in terms of efficiency, selectivity, and environmental impact. The synthesis of substituted naphthalenes often faces challenges with regiochemical control during conventional electrophilic aromatic substitution. researchgate.net
Future research could profitably focus on the following areas:
Advanced Catalytic Systems: The use of Lewis acids to enhance reaction efficiency is a known strategy. smolecule.com Future efforts could explore novel, more sustainable, and highly selective catalysts. This includes developing metal-catalyzed reactions (e.g., using palladium, copper, or iron) that can operate under milder conditions and offer better control over regioselectivity, a significant challenge in naphthalene chemistry. researchgate.net
Flow Chemistry: The transition from batch to continuous-flow microreactor synthesis offers advantages in safety, reaction speed, and scalability. Adapting the synthesis of this compound and its derivatives to a continuous-flow process could lead to more efficient and safer industrial production. Studies on related aminonaphthalene derivatives have shown that transformations in microreactors can proceed with an accelerating factor of about 10 compared to batch methods. goettingen-research-online.de
De Novo Naphthalene Ring Synthesis: General approaches to naphthalene synthesis that circumvent regioselectivity issues include rearrangements and condensation reactions where the substitution pattern is predetermined by the starting materials. researchgate.net Applying these de novo strategies to construct the this compound skeleton with desired substitution patterns in a single, streamlined process is a promising long-term goal.
Table 1: Comparison of Synthesis and Deprotection Methods
| Process | Method | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|---|
| Synthesis | Alkylation of 1-Naphthol | tert-butyl chloride, base | A common and direct method for ether formation. ontosight.ai | ontosight.ai |
| Acid-Catalyzed Alkylation | tert-butanol (B103910) or tert-butyl halides, Lewis acids | Catalyst enhances reaction efficiency and yield. smolecule.com | smolecule.com | |
| Deprotection | Cerium(III) Chloride System | CeCl₃·7H₂O/NaI | Identified as a very suitable system for removing t-butyl ethers. lookchem.com | lookchem.com |
| Copper(II) Triflate Catalysis | Cu(OTf)₂ | A mild de-tert-butylation strategy, demonstrated for amides. bath.ac.uk | bath.ac.uk |
Opportunities for Deeper Mechanistic Understanding and Predictive Modeling
A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the prediction of chemical behavior. The bulky tert-butyl group in this compound significantly influences the electronic properties and reactivity of the naphthalene ring, but the nuances of these effects are not fully mapped. ontosight.ai
Key opportunities include:
Mechanistic Studies of Transformations: Detailed investigation into the mass spectrometric fragmentation of tert-butylated naphthalenes has revealed complex processes like hydrogen migration and the formation of intermediate ion-molecule complexes. researchgate.net Similar in-depth studies on the reactions of this compound, such as its deprotection or electrophilic substitution, using a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational chemistry would be highly valuable.
Computational and Predictive Modeling: There is a significant opportunity to apply modern computational tools to predict the properties and reactivity of this compound. The EPA's Toxicity Forecaster (ToxCast), for example, uses high-throughput screening and predictive models for thousands of chemicals. habitablefuture.org Developing similar predictive models for the reactivity, spectral properties, and potential applications of this compound and its derivatives could accelerate research and development. nih.gov Such models could help in designing new catalysts or predicting the outcomes of unexplored transformations.
Unexplored Potential in Advanced Materials and Chemical Transformations
The unique structure of this compound suggests potential applications that remain largely unexplored. Naphthalene-based compounds are critical components in a wide array of advanced materials and are substrates for novel chemical reactions.
Promising future directions include:
Advanced Materials: Naphthalene derivatives are used to develop materials with specific optical or electrical properties. ontosight.ai The field of functional naphthalene diimides (NDIs), for instance, is rapidly growing, with applications in supramolecular chemistry, sensors, and solar cell technology. acs.org Exploring the incorporation of the this compound moiety into larger conjugated systems or polymers could lead to new materials with tailored electronic, photophysical, or solubility properties.
Novel Chemical Transformations: The reactivity of the naphthalene core, modulated by the tert-butoxy group, could be harnessed in novel ways. For example, biocatalytic approaches using enzymes like peroxygenases have been used for the aromaticity-breaking epoxidation of naphthalene, creating chiral building blocks. acs.org Investigating such enzymatic transformations on this compound could provide access to unique, functionalized chiral synthons. Furthermore, its use in transition-metal-catalyzed reactions, such as C-H functionalization or cross-coupling reactions, could unlock new synthetic pathways to complex molecules. researchgate.netsnnu.edu.cn
Q & A
What experimental design considerations are critical for synthesizing 1-(tert-Butoxy)naphthalene with high purity?
Basic Research Question
Synthesis of this compound requires careful optimization of reaction conditions. Key factors include:
- Substrate protection : Use anhydrous conditions to prevent hydrolysis of the tert-butoxy group, as seen in analogous tert-butoxy-protected aromatic compounds .
- Catalytic systems : Employ base catalysts like triethylamine or DMAP to enhance nucleophilic substitution at the naphthalene ring.
- Purification : Utilize column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product, minimizing side reactions from residual tert-butyl halides .
How can researchers resolve contradictions in reported toxicity data for this compound?
Advanced Research Question
Conflicting toxicity data often arise from methodological variability. To address this:
- Risk of Bias Assessment : Apply ATSDR’s tiered risk-of-bias framework (e.g., randomization, blinding, outcome assessment) to evaluate study reliability .
- Consistency Analysis : Compare results across species (rodents vs. in vitro models) and exposure routes (oral, inhalation) using systematic review criteria outlined in Table C-1 .
- Mechanistic Validation : Use metabolomic profiling to identify reactive intermediates (e.g., quinones from oxidative metabolism) that may explain species-specific toxic effects .
What analytical techniques are optimal for characterizing the stability of this compound under varying storage conditions?
Basic Research Question
Stability studies should combine:
- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) to monitor degradation products, referencing protocols for structurally similar tert-butoxy compounds .
- Spectroscopic Analysis : FT-IR to track tert-butoxy C-O bond integrity (peak ~1100 cm⁻¹) and ¹H NMR to confirm absence of hydrolysis (δ 1.3 ppm for tert-butyl protons) .
- Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to model long-term degradation .
How can computational modeling predict the reactivity of this compound in catalytic systems?
Advanced Research Question
Leverage quantum mechanical and molecular dynamics approaches:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitution (e.g., nitration at the 4-position due to tert-butoxy directing effects) .
- Transition State Analysis : Model steric hindrance from the tert-butyl group to estimate activation barriers for reactions like hydrogenolysis .
- Solvent Effects : Simulate solvation free energy in polar aprotic solvents (e.g., DMF) to guide catalyst selection .
What methodologies are recommended for assessing the environmental persistence of this compound?
Advanced Research Question
Environmental fate studies should integrate:
- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure half-life under aerobic conditions, referencing data for methylnaphthalenes .
- Photolysis Studies : Expose the compound to UV-Vis light (λ = 290–400 nm) and analyze by GC-MS to detect photodegradation products (e.g., naphthoquinones) .
- Partition Coefficients : Calculate log Kow and log Koc values using shake-flask methods to predict soil/water distribution .
How should researchers design dose-response studies for this compound to ensure translational relevance?
Basic Research Question
Adopt ATSDR’s systematic review framework:
- Dose Selection : Use subchronic exposure ranges (e.g., 10–100 mg/kg/day in rodents) based on NOAEL/LOAEL data for naphthalene derivatives .
- Endpoint Alignment : Measure hepatic CYP450 activity (e.g., CYP1A2 induction) and oxidative stress markers (e.g., GSH depletion) to correlate with mechanistic toxicity .
- Confounder Control : Adjust for variables like diet and housing conditions using multivariate regression, as per Table C-5 .
What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?
Advanced Research Question
Implement quality-by-design (QbD) principles:
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediate purity .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology, referencing tert-butoxy synthesis workflows .
- Batch Tracking : Employ LC-MS to archive impurity profiles and identify critical quality attributes (CQAs) .
How can researchers validate biomarkers of exposure to this compound in biological matrices?
Advanced Research Question
Biomarker validation requires:
- Adductomics : Identify hemoglobin or albumin adducts using LC-MS/MS, as demonstrated for naphthalene oxide .
- Pharmacokinetic Modeling : Fit time-concentration data to two-compartment models to estimate elimination half-life and tissue distribution .
- Cross-Species Correlation : Compare adduct levels in rodent plasma and human hepatocyte cultures to assess translational validity .
Notes
- Data Gaps : Limited direct studies on this compound necessitate extrapolation from methylnaphthalene and tert-butoxybenzene analogs.
- Methodological Rigor : Adhere to ATSDR’s risk-of-bias tiers and systematic review protocols to ensure data credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
